3-Bromo-6-(bromomethyl)pyridazine hydrobromide
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Overview
Description
3-Bromo-6-(bromomethyl)pyridazine hydrobromide is a halogenated heterocyclic compound with the molecular formula C5H5Br3N2. It is commonly used as a building block in organic synthesis due to its unique chemical properties. The compound is characterized by the presence of bromine atoms attached to a pyridazine ring, making it a valuable intermediate in various chemical reactions .
Mechanism of Action
The bromine atoms in “3-Bromo-6-(bromomethyl)pyridazine hydrobromide” make it a good electrophile, meaning it can participate in reactions with nucleophiles. This property could be exploited in various chemical reactions to create new bonds and form new compounds .
As for its safety, it’s important to note that this compound is classified as dangerous, as it can cause severe skin burns and eye damage . Therefore, it should be handled with appropriate safety measures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(bromomethyl)pyridazine hydrobromide typically involves the bromination of pyridazine derivatives. One common method includes the reaction of pyridazine with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields higher purity products. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-(bromomethyl)pyridazine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of less brominated derivatives.
Common Reagents and Conditions
Nucleophilic Reagents: Sodium azide, potassium cyanide, and thiols are commonly used for substitution reactions.
Oxidizing Agents: Potassium permanganate and hydrogen peroxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products
The major products formed from these reactions include various substituted pyridazine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
3-Bromo-6-(bromomethyl)pyridazine hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly in the development of anti-cancer and anti-inflammatory agents.
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)pyridine hydrobromide: Similar in structure but with a pyridine ring instead of a pyridazine ring.
2-(Bromomethyl)pyridine hydrobromide: Another similar compound with the bromomethyl group attached to the second position of the pyridine ring.
Uniqueness
3-Bromo-6-(bromomethyl)pyridazine hydrobromide is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in the synthesis of specialized molecules and in various research applications .
Properties
IUPAC Name |
3-bromo-6-(bromomethyl)pyridazine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2.BrH/c6-3-4-1-2-5(7)9-8-4;/h1-2H,3H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVSJMWSPAAEMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1CBr)Br.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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